Amidation Chemoselectivity: 67% Selective Amidation vs. 0% (45% Undesired Alkylation) with Conventional Aniline Methods
In a direct head-to-head comparison published in Nature Communications, methyl 7-chloroheptanoate was subjected to two competing amidation protocols. Using conventional aniline-based amidation (base-promoted, AlMe₃-mediated, or In-catalyzed), the terminal alkyl chloride underwent preferential nucleophilic attack by aniline, yielding 45% of the undesired N-alkylation byproduct and 0% of the target amide. In contrast, the nickel-catalyzed reductive coupling method employing nitroarenes as the nitrogen source achieved 67% selective amidation yield with no detectable alkylation byproduct, demonstrating a complete inversion of chemoselectivity . This represents a ΔYield of +67 percentage points for the desired amide product under the optimized protocol.
| Evidence Dimension | Amidation chemoselectivity (desired amide yield vs. undesired alkylation byproduct) |
|---|---|
| Target Compound Data | 67% amidation yield (Ni-catalyzed reductive coupling with nitroarenes); 0% alkylation byproduct |
| Comparator Or Baseline | Conventional aniline methods: 0% amidation yield; 45% undesired N-alkylation product |
| Quantified Difference | ΔAmidation yield = +67 percentage points; complete elimination of alkylation side reaction |
| Conditions | Ni-catalyzed reductive coupling of unactivated esters with nitroarenes; comparison with base-promoted, AlMe₃-mediated, and In-catalyzed aniline amidation protocols (Nature Communications, 2017, Fig. 5f) |
Why This Matters
This evidence enables procurement decisions where bifunctional ω-chloroesters must undergo selective ester amidation without competing nucleophilic displacement at the terminal chloride — a scenario directly validated for the C7 methyl ester but not established for shorter or longer chain homologs in the same system.
- [1] Che, C. M.; et al. Direct amidation of esters with nitroarenes. Nature Communications, 2017, 8, 14878. (Fig. 5f: methyl 7-chloroheptanoate — 67% amidation via Ni/nitroarene vs. 0% amidation / 45% alkylation via aniline methods). View Source
